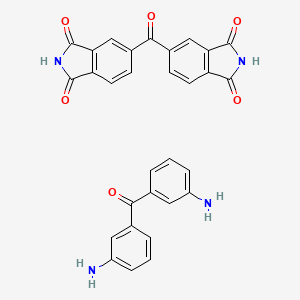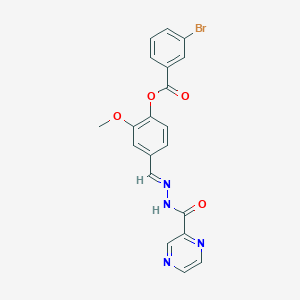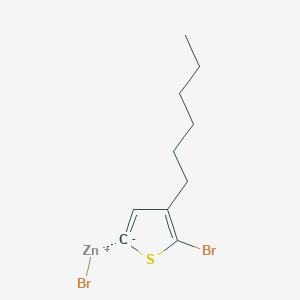
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-: is an organozinc compound that features a zinc atom bonded to a bromo-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves the reaction of 5-bromo-4-hexyl-2-thienyl bromide with a zinc reagent. One common method is the use of highly reactive Rieke zinc (Zn*) to facilitate the formation of the organozinc compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituents to hydrogen, forming the corresponding thiophene derivative.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Polymer Synthesis: Utilized in the synthesis of regioregular polythiophenes for electronic applications.
Biology and Medicine:
Drug Development:
Industry:
Electronic Materials: Used in the production of conductive polymers and organic semiconductors.
Mecanismo De Acción
The compound exerts its effects primarily through its reactivity in organometallic reactions. In Suzuki–Miyaura coupling, the zinc atom facilitates the transmetalation step, transferring the thiophene moiety to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
- Zinc, bromo(5-bromo-2-thienyl)-
- Zinc, bromo(5-bromo-4-methyl-2-thienyl)-
Uniqueness: Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is unique due to its hexyl substituent, which can influence its solubility and reactivity compared to other bromo-substituted thiophene zinc compounds .
Propiedades
Número CAS |
144634-74-2 |
|---|---|
Fórmula molecular |
C10H14Br2SZn |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
5-bromo-4-hexyl-2H-thiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H14BrS.BrH.Zn/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PTIWITVRDMXNSW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


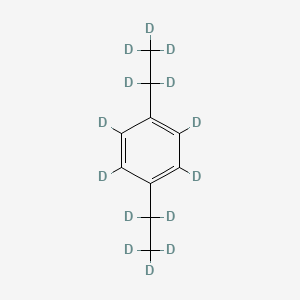
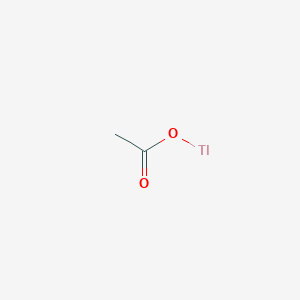
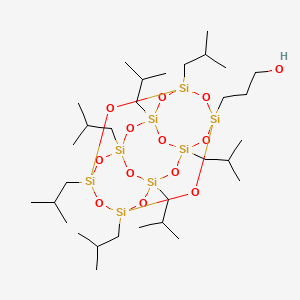
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
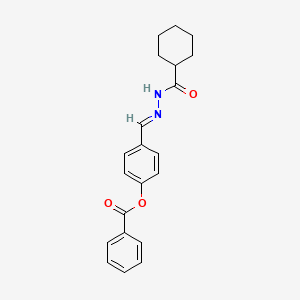
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
